
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused with benzyl, chlorophenyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with a carbonyl compound under acidic conditions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the Naphthyl Group: This step may involve a Suzuki coupling reaction, where a naphthyl boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-Benzyl-5-(4-fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a fluorine atom instead of chlorine.
(2R,5R)-5-Benzyl-5-(4-bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
887304-93-0 |
|---|---|
Molecular Formula |
C26H19ClO3 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(2R,5R)-5-benzyl-5-(4-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C26H19ClO3/c27-21-15-13-20(14-16-21)26(17-18-7-2-1-3-8-18)25(28)29-24(30-26)23-12-6-10-19-9-4-5-11-22(19)23/h1-16,24H,17H2/t24-,26+/m0/s1 |
InChI Key |
CIYMFRDDMLXSEN-AZGAKELHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@]2(C(=O)O[C@@H](O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)OC(O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


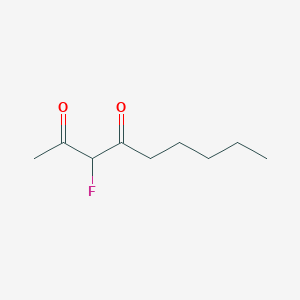
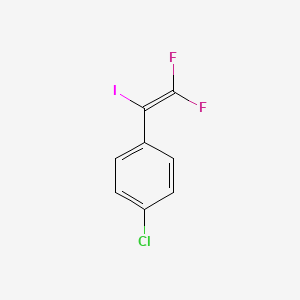
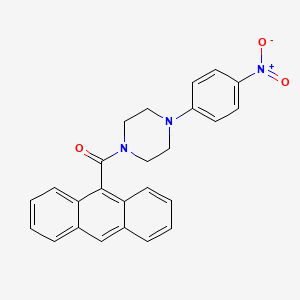
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
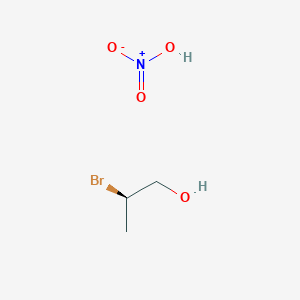
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
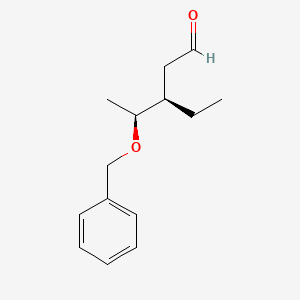
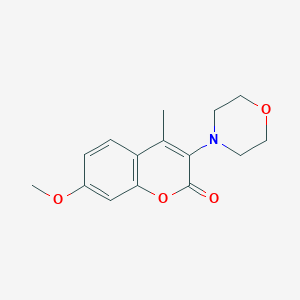
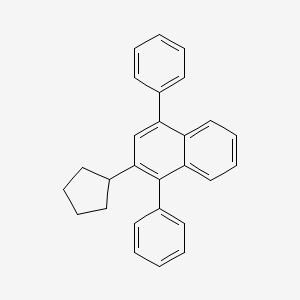

![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
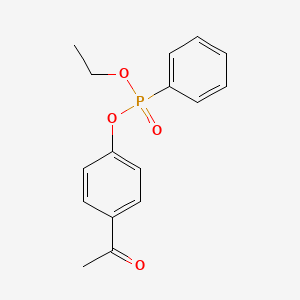
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
